molecular formula C25H26O3 B11138141 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11138141
M. Wt: 374.5 g/mol
InChI Key: PZKVMPMLJMMIKH-UHFFFAOYSA-N
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Description

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones This compound is characterized by its complex structure, which includes a furochromenone core substituted with hexyl, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromenone core, which can be achieved through the cyclization of appropriate coumarin derivatives. The hexyl, dimethyl, and phenyl substituents are then introduced through various substitution reactions.

For example, the synthesis may begin with the preparation of 7-hydroxy-4-phenylcoumarin, which undergoes cyclization to form the furochromenone core. Subsequent alkylation and acylation reactions introduce the hexyl and dimethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenones, such as:

Uniqueness

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl group, in particular, influences its solubility and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O3/c1-4-5-6-10-13-19-16(2)20-14-21-23(15-22(20)28-25(19)26)27-17(3)24(21)18-11-8-7-9-12-18/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3

InChI Key

PZKVMPMLJMMIKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C

Origin of Product

United States

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